2-(Hydroxyimino)-1-phenylpropan-1-one
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Overview
Description
2-(Hydroxyimino)-1-phenylpropan-1-one is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxyimino group (-C=N-OH) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-1-phenylpropan-1-one typically involves the reaction of a ketone with hydroxylamine. One common method is the reaction of acetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired oxime .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyimino)-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can react with the hydroxyimino group under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oximes and other derivatives.
Scientific Research Applications
2-(Hydroxyimino)-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as intermediates in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in analytical chemistry
Mechanism of Action
The mechanism of action of 2-(Hydroxyimino)-1-phenylpropan-1-one involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The compound may also undergo tautomerization, leading to different isomeric forms that can interact with biological molecules in distinct ways .
Comparison with Similar Compounds
2-(Hydroxyimino)-1-phenylpropan-1-one can be compared with other oxime compounds such as:
Ethyl cyanohydroxyiminoacetate: Used as an additive in peptide synthesis.
Pralidoxime: An antidote for organophosphate poisoning.
Methoxime: Used in the synthesis of pharmaceuticals.
Properties
CAS No. |
28867-78-9 |
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Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(2Z)-2-hydroxyimino-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H9NO2/c1-7(10-12)9(11)8-5-3-2-4-6-8/h2-6,12H,1H3/b10-7- |
InChI Key |
YPINLRNGSGGJJT-YFHOEESVSA-N |
Isomeric SMILES |
C/C(=N/O)/C(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(=NO)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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